molecular formula C15H24N2S B5646251 N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine

N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine

Cat. No.: B5646251
M. Wt: 264.4 g/mol
InChI Key: NUFROYVMSKPINI-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a 4-methylsulfanylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate methylating agents and thiophenol derivatives. One common method includes the alkylation of piperidine with 4-methylsulfanylbenzyl chloride in the presence of a base such as sodium hydride, followed by methylation using methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain proteins, potentially inhibiting or modulating their activity. The piperidine ring and the methylsulfanylphenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 3,5-dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Comparison: N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-16-10-8-14(9-11-16)17(2)12-13-4-6-15(18-3)7-5-13/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFROYVMSKPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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